Octadeca-10,12-dien-1-ol

Description

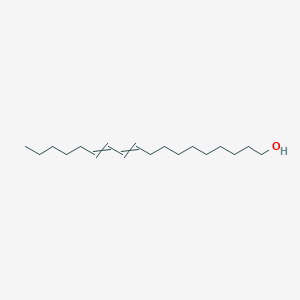

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

octadeca-10,12-dien-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-9,19H,2-5,10-18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQWSZWKQVROCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10828075 | |

| Record name | Octadeca-10,12-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10828075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80625-60-1 | |

| Record name | Octadeca-10,12-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10828075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Octadeca 10,12 Dien 1 Ol and Its Stereoisomers

Targeted Stereoselective Synthesis of Octadeca-10,12-dien-1-ol Isomers

The creation of specific stereoisomers of this compound hinges on synthetic strategies that can dictate the E/Z configuration of the conjugated double bonds.

Coupling Reactions for Dienol Construction

Coupling reactions are fundamental to constructing the carbon skeleton of this compound. These reactions typically involve the formation of a new carbon-carbon bond between two smaller fragments, at least one of which contains a pre-existing double or triple bond.

A key strategy for synthesizing (Z,Z)-octadeca-10,12-dien-1-ol involves the coupling of (Z)-1-bromohept-1-ene with a protected form of undec-10-yne-1-ol. agriculturejournals.czagriculturejournals.cz This approach builds the C18 backbone by connecting a C7 fragment with a C11 fragment. The protection of the hydroxyl group in undec-10-yne-1-ol is necessary to prevent it from interfering with the coupling reaction. Following the coupling to form an enyne system, the triple bond is then stereoselectively reduced to a (Z)-double bond. agriculturejournals.czagriculturejournals.cz

| Reactant 1 | Reactant 2 | Product of Coupling | Final Product after Hydrogenation and Deprotection |

| (Z)-1-bromohept-1-ene | Protected undec-10-yne-1-ol | (Z)-1-(protected)-octadeca-12-en-10-yn-1-ol | (10Z,12Z)-octadeca-10,12-dien-1-ol |

The successful coupling of alkenyl halides with terminal alkynes, such as in the Sonogashira coupling, relies on a dual catalytic system. numberanalytics.comwikipedia.orgorganic-chemistry.orgmdpi.com This typically involves a palladium catalyst and a copper(I) co-catalyst. numberanalytics.comwikipedia.orgorganic-chemistry.org The palladium catalyst is central to the cross-coupling reaction, while copper(I) iodide acts as a co-catalyst that facilitates the reaction with the terminal alkyne. numberanalytics.comwikipedia.orgyoutube.com The reaction is generally carried out in the presence of an amine base, which also serves to neutralize the hydrogen halide formed as a byproduct. wikipedia.orgyoutube.com These catalytic systems are highly effective for forming carbon-carbon bonds under mild conditions. wikipedia.org For the synthesis of (Z,Z)-octadeca-10,12-dienoic acid, a related compound, the coupling of (Z)-1-bromohept-1-ene and protected undec-10-yn-1-ol has been successfully achieved using a catalyst system of copper(I) iodide and bis(benzonitrile)dichloropalladium(II). agriculturejournals.cz

| Catalyst Component | Role in Reaction |

| Palladium Catalyst | Primary catalyst for cross-coupling |

| Copper(I) Iodide | Co-catalyst, facilitates reaction with terminal alkyne |

| Amine Base | Neutralizes acidic byproducts and can act as a solvent |

Stereoselective Hydrogenation of Enyne Precursors

The stereochemistry of the final dienol is often determined by the hydrogenation of an enyne intermediate. By carefully selecting the hydrogenation method, it is possible to control the geometry of the newly formed double bond.

For the synthesis of (Z,Z)-dienes, the stereoselective hydrogenation of a triple bond in an enyne precursor is a critical step. Dicyclohexylborane is a reagent that allows for the syn-addition of hydrogen across the triple bond. agriculturejournals.cz This process, known as hydroboration, followed by protonolysis of the resulting vinylborane, leads to the formation of a (Z)-alkene. agriculturejournals.cz This method has been specifically used in the synthesis of (Z,Z)-octadeca-10,12-dienol from its enyne precursor. agriculturejournals.cz

Wittig Olefination in Long-Chain Unsaturated Alcohol Synthesis

The Wittig reaction is a powerful and widely used method for forming carbon-carbon double bonds by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com This reaction is particularly valuable in the synthesis of long-chain unsaturated alcohols as it allows for the introduction of a double bond at a specific position with control over its stereochemistry. chemtube3d.comquora.com

The stereochemical outcome of the Wittig reaction, whether it produces a (Z)- or (E)-alkene, is influenced by the nature of the ylide. wikipedia.orgchemtube3d.com Unstabilized ylides generally lead to the (Z)-alkene, while stabilized ylides favor the formation of the (E)-alkene. wikipedia.org This selectivity is a key advantage in the synthesis of specific isomers of long-chain unsaturated alcohols. nih.gov The reaction is tolerant of various functional groups, making it suitable for complex molecules. wikipedia.org One-pot procedures combining the oxidation of an alcohol to an aldehyde followed by a Wittig reaction have also been developed, providing an efficient route to olefins from alcohols. researchgate.net

Derivatization from Related Fatty Acids (e.g., Linoleic Acid) through Reduction Pathways

The most common precursor for synthesizing this compound is linoleic acid, an abundant polyunsaturated fatty acid. The process involves two key stages: the isomerization of linoleic acid to create the conjugated double bond system, followed by the reduction of the carboxylic acid group to a primary alcohol.

First, linoleic acid, which has isolated double bonds at the 9 and 12 positions, undergoes isomerization to form conjugated linoleic acid (CLA). taylorfrancis.comfoodandnutritionjournal.org This is typically achieved through alkali isomerization, often using sodium or potassium hydroxide (B78521) in a solvent like propylene (B89431) glycol or butanol under heat. foodandnutritionjournal.orgnih.gov This reaction produces a mixture of CLA isomers, predominantly the cis-9, trans-11 and trans-10, cis-12 forms. taylorfrancis.com

Once the conjugated acid is obtained, the carboxylic acid functional group is reduced to a primary alcohol. This transformation can be accomplished via several reduction pathways, primarily using chemical hydrides or catalytic hydrogenation.

Chemical Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for converting carboxylic acids and their esters directly to primary alcohols. byjus.commasterorganicchemistry.com The reaction is typically performed in an anhydrous, non-protic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comadichemistry.com LiAlH₄ provides a nucleophilic hydride ion (H⁻) that attacks the carbonyl carbon. adichemistry.com This method is highly efficient but non-selective, meaning it will reduce the carboxylic acid without typically affecting the conjugated double bonds, provided the reaction conditions are controlled. byjus.comadichemistry.com

Catalytic Hydrogenation: An alternative route is the catalytic hydrogenation of a conjugated linoleic acid ester (e.g., methyl ester). This industrial process often employs heterogeneous catalysts under high pressure and temperature. youtube.commdpi.com Copper chromite has traditionally been used for this purpose. researchgate.net More recently, ruthenium-based catalysts have been developed that operate under milder conditions. youtube.com This method involves the reaction of the ester with hydrogen gas in the presence of a metal catalyst, leading to the formation of the primary alcohol. youtube.comresearchgate.net

Interactive Data Table: Comparison of Reduction Pathways for CLA

| Method | Reagent/Catalyst | Typical Substrate | Key Conditions | Advantages | Considerations |

| Chemical Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Conjugated Linoleic Acid (CLA) or its ester | Anhydrous non-protic solvent (e.g., THF, diethyl ether) byjus.comadichemistry.com | High yield; Reduces acids and esters; Generally does not reduce isolated C=C bonds byjus.com | Reacts violently with water; Requires careful handling; Can sometimes reduce conjugated C=C bonds adichemistry.com |

| Catalytic Hydrogenation | Copper Chromite, Ruthenium (Ru) complexes researchgate.netyoutube.com | Conjugated Linoleic Acid Ester (e.g., Methyl Linoleate) | High H₂ pressure (e.g., >200 bar); High temperature (e.g., >200°C) youtube.com | Environmentally friendly; Suitable for large-scale industrial production youtube.com | Harsh conditions can lead to side reactions (e.g., overhydrogenation, etherification); Requires specialized equipment youtube.comyoutube.com |

Strategies for Isomer Separation and Purification Post-Synthesis

The synthesis of this compound results in a mixture of geometric isomers (e.g., trans,trans; cis,trans; trans,cis; cis,cis). Isolating a specific stereoisomer is critical for studying its unique properties and requires advanced separation techniques. The primary methods employed are based on chromatography.

Silver Ion High-Performance Liquid Chromatography (Ag-HPLC): This is a powerful technique for resolving isomers of unsaturated lipids. The separation principle relies on the reversible interaction between silver ions, incorporated into the stationary phase, and the π-electrons of the double bonds. The strength of this interaction varies with the geometry and position of the double bonds, allowing for the effective separation of cis and trans isomers. Generally, trans isomers interact less strongly and elute before cis isomers.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Separation is based on the hydrophobicity of the molecules. While less effective than Ag-HPLC for geometric isomers, it can separate fatty alcohols based on chain length and, to some extent, the number and position of double bonds.

Urea (B33335) Complexation/Crystallization: This method exploits the ability of urea to form crystalline inclusion complexes with linear aliphatic molecules. Saturated and trans-fatty compounds, being more linear, are readily incorporated into the urea crystal lattice. In contrast, cis-isomers have a "kinked" structure that hinders their inclusion, causing them to remain in the liquid phase (filtrate). By carefully controlling conditions like temperature and solvent ratios (e.g., using methanol (B129727) or hexane), a preliminary separation of cis and trans isomers can be achieved. researchgate.net This technique is often used for bulk fractionation before a final high-purity separation by HPLC.

Interactive Data Table: Isomer Separation and Purification Techniques

| Technique | Principle of Separation | Application for this compound | Typical Phase System | Outcome |

| Silver Ion HPLC (Ag-HPLC) | Reversible complexation of silver ions with π-electrons of double bonds. | High-resolution separation of geometric (cis/trans) and positional isomers. | Stationary: Silver-impregnated silica (B1680970) gel; Mobile: Hexane/acetonitrile gradients. | Isolation of high-purity individual stereoisomers. |

| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity. | General purification and separation based on overall polarity. Can separate from other lipid classes. | Stationary: C18 or C30 column; Mobile: Methanol/water/acetonitrile mixtures. youtube.com | Separation of the alcohol from unreacted acid or other byproducts. Limited isomer resolution. |

| Urea Complexation | Formation of crystalline inclusion complexes with linear molecules. | Bulk fractionation of trans (linear) isomers from cis (kinked) isomers. | Urea in a solvent like methanol or hexane. researchgate.net | Enrichment of either cis or trans isomer fractions prior to final purification by HPLC. |

Biosynthetic Pathways and Natural Occurrence of Octadeca 10,12 Dien 1 Ol

Microbial Biotransformation and Secondary Metabolite Production (e.g., Serratia marcescens)

The bacterium Serratia marcescens is well-documented for its ability to produce a diverse array of secondary metabolites, some of which are derived from fatty acid metabolism. frontiersin.orgonlinescientificresearch.comnih.govjuniperpublishers.com These metabolites include prodigiosin, serratamolides, and glucosamine (B1671600) derivatives. frontiersin.org The biosynthesis of these compounds often involves the modification of fatty acid precursors. frontiersin.org

While S. marcescens is known to metabolize fatty acids, current scientific literature does not specifically report the production of octadeca-10,12-dien-1-ol by this bacterium. frontiersin.orgonlinescientificresearch.comnih.govjuniperpublishers.com Analysis of the secondary metabolite profiles of various S. marcescens strains has identified numerous compounds, including those with fatty acyl chains, but not the specific C18 conjugated dienol. frontiersin.orgnih.gov For instance, some glucosamine derivatives produced by S. marcescens contain unsaturated fatty acid chains, indicating the presence of enzymatic machinery capable of modifying fatty acids. frontiersin.org However, direct evidence for the synthesis of a 10,12-conjugated diene system and its subsequent reduction to an alcohol in this organism is lacking.

Further research into the enzymatic capabilities of Serratia species and other microorganisms could potentially reveal pathways for the biotransformation of fatty acids into a wider range of complex molecules, including this compound.

Presence in Plant Extracts and Essential Oils

The natural occurrence of this compound in plant extracts and essential oils is not well-documented in current research. However, related C18 conjugated dienoic acids have been identified in certain plant species. The presence of these acid forms suggests the potential for the corresponding alcohol to also be present, possibly as a metabolic intermediate or a final product.

For example, (10E,12Z)-octadeca-10,12-dienoic acid and its methyl ester have been reported in Colocasia antiquorum and Colocasia esculenta. nih.govnih.gov Additionally, 10,12-octadecadienoic acid has been found in Leucosceptrum canum. nih.gov The existence of these acids in the plant kingdom points towards the presence of enzymes capable of producing the 10,12-diene structure. It is plausible that alcohol dehydrogenase enzymes within these plants could reduce the carboxylic acid group of these compounds to the corresponding alcohol, this compound. However, direct isolation and identification of the alcohol from these or other plant sources have not been reported.

The following table summarizes the reported natural occurrence of related octadeca-10,12-dienoic acid compounds in plants.

| Compound Name | Plant Source(s) |

| (10E,12Z)-Octadeca-10,12-dienoic acid | Colocasia antiquorum, Colocasia esculenta nih.gov |

| (10E,12Z)-10,12-Octadecadienoic acid methyl ester | Colocasia antiquorum, Colocasia esculenta nih.gov |

| 10,12-Octadecadienoic acid | Leucosceptrum canum nih.gov |

Theoretical Considerations of Enzymatic Formation Routes within Broader Oxylipin and Fatty Acid Metabolism

The biosynthesis of this compound can be theoretically mapped within the broader context of oxylipin and fatty acid metabolism. The key steps would involve the formation of a conjugated diene system on an 18-carbon fatty acid backbone, followed by the reduction of the carboxylic acid to a primary alcohol.

One plausible pathway begins with linoleic acid, a common C18 polyunsaturated fatty acid. The conversion of linoleic acid to a conjugated dienoic acid can be catalyzed by specific enzymes. For instance, in the biosynthesis of some insect sex pheromones, a series of desaturation and chain-shortening steps lead to the formation of conjugated dienes. nih.gov A similar enzymatic process in a plant or microbial system could potentially convert a C18 fatty acid into a 10,12-conjugated dienoic acid.

Once the conjugated fatty acid, octadeca-10,12-dienoic acid, is formed, its reduction to the corresponding alcohol can be achieved through a two-step enzymatic process. This general pathway for converting fatty acids to fatty alcohols is known to occur in various organisms. The first step involves the activation of the fatty acid, often to its acyl-CoA or acyl-ACP derivative. Subsequently, a carboxylic acid reductase (CAR) enzyme can catalyze the reduction of the activated fatty acid to an aldehyde. In the final step, an aldehyde reductase or an alcohol dehydrogenase would reduce the aldehyde to the primary alcohol, this compound.

The following table outlines a theoretical enzymatic pathway for the formation of this compound from a C18 fatty acid precursor.

| Step | Reaction | Enzyme Class (Theoretical) |

| 1 | Formation of conjugated 10,12-diene | Desaturase / Isomerase |

| 2 | Activation of the fatty acid | Acyl-CoA Synthetase |

| 3 | Reduction to aldehyde | Carboxylic Acid Reductase (CAR) |

| 4 | Reduction to alcohol | Aldehyde Reductase / Alcohol Dehydrogenase |

This theoretical framework provides a basis for future research aimed at elucidating the specific biosynthetic pathways of conjugated fatty alcohols like this compound in various biological systems.

Mechanisms of Chemical Ecology and Chemoreception: Insights from Octadeca 10,12 Dien 1 Ol Analogues

Role as Semiochemicals and Pheromone Analogues in Insect Olfaction

Insects utilize a sophisticated olfactory system to perceive chemical cues from their environment, which is critical for locating mates, hosts, and oviposition sites. nih.gov Pheromones, a class of semiochemicals, are species-specific chemical signals that trigger innate behaviors in fellow members of the same species. ontario.ca Long-chain unsaturated alcohols, such as Octadeca-10,12-dien-1-ol, are common components of lepidopteran sex pheromones. For instance, the pheromone bombykol, identified as (10E,12Z)-hexadeca-10,12-dien-1-ol, is a well-studied example that elicits a strong behavioral response in the silkworm moth, Bombyx mori. nih.gov Analogues of this compound are instrumental in research aimed at deciphering the principles of insect olfaction.

The perception of airborne chemical signals begins in the aqueous lymph of the insect's chemosensory sensilla. nih.gov Odorant molecules, which are often hydrophobic, must traverse this aqueous environment to reach the olfactory receptors (ORs) located on the dendritic membrane of olfactory sensory neurons. nih.govnih.gov This transport is facilitated by small, soluble proteins known as Odorant Binding Proteins (OBPs). nih.govnih.gov

A specialized subclass of OBPs, Pheromone Binding Proteins (PBPs), are found in high concentrations in the sensilla of pheromone-detecting neurons. nih.govnih.gov These proteins bind pheromones and their analogues with high affinity, solubilizing them in the lymph and protecting them from enzymatic degradation. nih.govnih.gov Studies have shown that OBPs and PBPs are not merely passive carriers; they play an active role in the olfactory process. They are thought to select and filter odorants, contributing to the sensitivity and specificity of the olfactory system. nih.gov For example, in Bombyx mori, the PBP known as BmorPBP1 demonstrates specific binding to the pheromone bombykol. nih.gov The structure of these proteins typically includes a hydrophobic binding pocket formed by several alpha-helices, which accommodates the hydrocarbon chain of the ligand. nih.gov

The binding and release of pheromone analogues by PBPs are dynamic processes influenced by the microenvironment within the sensillum. A key factor in this dynamic is pH. The sensillum lymph is typically maintained at a neutral pH, but the environment near the neuronal membrane is thought to be more acidic. This pH gradient is crucial for ligand release. nih.gov

Research on lepidopteran PBPs, such as AtraPBP1 from Amyelois transitella, reveals that at neutral pH, the C-terminal region of the protein acts as a "lid," securing the pheromone within the binding pocket. nih.gov Upon encountering the lower pH near the receptor, specific amino acid residues, such as histidines, become protonated. This protonation can induce a conformational change, causing the C-terminus to be displaced and releasing the ligand to activate the olfactory receptor. nih.gov

The specificity of this interaction is determined by the precise amino acid composition of the binding pocket. Hydrophobic interactions between the protein's nonpolar residues and the ligand's hydrocarbon chain are fundamental. nih.govresearchgate.net Additionally, specific hydrogen bonds can form between the ligand's functional group (e.g., the alcohol group of this compound) and polar residues within the binding site, further stabilizing the complex and contributing to binding specificity. researchgate.net Molecular docking studies have helped identify key residues that interact with ligands; for example, in some CmedOBPs, residues like Ile119 and Phe137 are predicted to form hydrogen bonds with ligands. researchgate.net Interestingly, some studies suggest a "positive blend effect," where a mixture of ligands can bind more strongly to a binding protein than individual components alone, hinting at complex allosteric interactions. nih.gov

Table 1: Key Factors in PBP-Ligand Binding Dynamics

| Factor | Mechanism | Significance in Olfaction | Source |

|---|---|---|---|

| pH Gradient | Conformational change in PBP triggered by lower pH near the receptor membrane. | Facilitates the release of the pheromone from the PBP to the olfactory receptor. | nih.gov |

| Hydrophobic Cavity | The internal pocket of the PBP accommodates the nonpolar hydrocarbon chain of the ligand. | Provides a binding site for hydrophobic pheromones, enabling their transport through aqueous lymph. | nih.gov |

| Hydrogen Bonding | Specific amino acid residues form H-bonds with the polar functional group of the ligand. | Contributes to the high specificity and affinity of the PBP for its target pheromone. | researchgate.net |

| C-Terminal "Lid" | A flexible portion of the PBP that can cover the binding pocket. | Secures the ligand during transport and opens upon pH change to release it. | nih.gov |

Olfactory Receptor (OR) Activation and Structure-Activity Relationship Studies

Once released from the binding protein, the pheromone analogue interacts with an Olfactory Receptor (OR). Insect ORs are transmembrane proteins that form a ligand-gated ion channel complex with a highly conserved co-receptor known as Orco. nih.govnih.gov The binding of a specific ligand to its OR induces a conformational change that opens the channel, leading to ion influx, neuron depolarization, and the generation of an electrical signal that is transmitted to the brain. nih.gov Structure-activity relationship studies, which investigate how modifications to a molecule's structure affect its biological activity, are crucial for understanding the determinants of receptor activation.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity in olfaction. Pheromones and their analogues often contain chiral centers or double bonds that give rise to different stereoisomers (enantiomers or diastereomers). The olfactory systems of insects are often exquisitely tuned to a single, specific stereoisomer. nih.gov

The response to different isomers can vary dramatically. Typically, one isomer is highly active, while others may be significantly less active or even inhibitory. nih.gov This enantiomeric discrimination demonstrates that the binding pocket of the olfactory receptor is highly structured, creating a chiral environment where only a molecule with the correct spatial configuration can fit and induce activation, analogous to a "lock and key" mechanism. mdpi.com The variation in bioactivity among stereoisomers underscores the complexity of the recognition system, which can differ significantly between insect species. nih.gov

The physical properties of the hydrocarbon chain of a pheromone analogue, such as its length and flexibility, profoundly influence its interaction with the olfactory system. Studies on homologous series of aliphatic compounds (molecules with the same functional group but varying chain lengths) reveal a predictable relationship between chain length and olfactory response. nih.govmdpi.com

Research has shown that as the carbon chain length of alkanes increases, the region of the olfactory bulb that is activated shifts systematically. nih.gov Similarly, odor detection thresholds (ODTs) are highly dependent on chain length. mdpi.comresearchgate.net For many homologous series, ODTs decrease (i.e., sensitivity increases) as the chain length increases, up to a certain point, after which sensitivity may level off or decrease due to factors like reduced volatility. mdpi.comresearchgate.net The flexibility of the molecule also plays a role; rigid molecules with cyclic structures or double bonds interact differently with receptors than highly flexible, straight-chain molecules. mdpi.comresearchgate.net This suggests that the receptor's binding pocket has specific spatial and conformational requirements, and that the ability of a ligand to adopt the correct conformation is essential for effective activation.

Table 2: Influence of Molecular Structure on Olfactory Response

| Structural Feature | Effect on Olfactory System | Example | Source |

|---|---|---|---|

| Stereochemistry | High specificity; often only one enantiomer is active, while others can be inactive or inhibitory. | Insect olfactory systems can discriminate between different chiral forms of a pheromone. | nih.gov |

| Chain Length | Affects which olfactory glomeruli are activated and determines the odor detection threshold (ODT). | Increasing alkane chain length shifts neural activity to more ventral regions of the olfactory bulb. | nih.govmdpi.com |

| Molecular Flexibility | Influences the ability of the ligand to fit into the binding pocket of the receptor. | Rigid cyclic molecules and flexible aliphatic chains show different binding dynamics. | mdpi.comresearchgate.net |

| Functional Group | A primary determinant of odor character and detectability. | Alcohols, aldehydes, and esters of the same chain length have different ODTs. | mdpi.comresearchgate.net |

Ecological Significance in Mating Disruption and Pest Management Strategies Utilizing Related Pheromones

The deep understanding of pheromone-mediated communication has led to the development of powerful and environmentally sound pest management strategies. vikaspedia.inresearchgate.net The primary application is mating disruption, a technique that uses synthetic pheromones to prevent male insects from locating females, thereby suppressing reproduction and reducing pest populations. ontario.caucanr.edu

This strategy involves releasing a high concentration of a synthetic version of a species' sex pheromone into a crop canopy. vikaspedia.in The abundance of the synthetic pheromone works through several mechanisms:

Competitive Attraction/False Trail Following: Males follow "false" trails emanating from synthetic dispensers, wasting time and energy that would be spent locating a calling female. ontario.ca

Sensory Adaptation/Habituation: Constant exposure to high concentrations of the pheromone can adapt or desensitize the male's olfactory system, rendering it less responsive to the small amounts of pheromone released by females. ontario.ca

Camouflage: The synthetic pheromone plume can mask the natural, weaker plume released by a female, making her effectively "invisible" to searching males. ontario.ca

Mating disruption has been successfully implemented for a variety of major agricultural pests, particularly in the order Lepidoptera (moths), leading to significant reductions in the use of conventional insecticides. researchgate.netucanr.edu For this strategy to be effective, it typically requires application over large, contiguous areas to minimize the immigration of already-mated females from untreated zones. taylorfrancis.com It is most successful when initial pest populations are low and is often used as a key component of a broader Integrated Pest Management (IPM) program. ucanr.edutaylorfrancis.com

Table 3: Examples of Pests Managed by Pheromone-Based Mating Disruption

| Pest Species | Common Name | Crop(s) Affected | Source |

|---|---|---|---|

| Pectinophora gossypiella | Pink Bollworm | Cotton | ucanr.edutaylorfrancis.com |

| Cydia pomonella | Codling Moth | Pome Fruits (Apples, Pears) | ucanr.edutaylorfrancis.com |

| Grapholita molesta | Oriental Fruit Moth | Peaches, Nectarines | ucanr.edutaylorfrancis.com |

| Lobesia botrana | European Grapevine Moth | Grapes | taylorfrancis.com |

| Keiferia lycopersicella | Tomato Pinworm | Tomatoes | ucanr.edu |

Advanced Analytical Techniques for Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like octadeca-10,12-dien-1-ol from complex mixtures. athenaeumpub.com The process involves vaporizing the sample, separating its components on a chromatographic column, and then detecting them with a mass spectrometer, which provides information on the mass-to-charge ratio of the ionized molecules and their fragments.

Achieving reliable and reproducible GC-MS analysis of octadecadienols necessitates the careful optimization of several instrumental parameters. The goal is to obtain good resolution between different isomers and structurally similar compounds while minimizing analysis time. ufba.br A multivariate approach to optimization, where multiple factors are varied simultaneously, is often more efficient than a traditional univariate approach. ufba.br

Key parameters that require optimization include the oven temperature program, injector temperature, and carrier gas flow rate. The temperature program, which involves setting the initial temperature, ramp rates, and final temperature, is crucial for the effective separation of isomers. ufba.br For instance, a typical program might start at a lower temperature to allow for the elution of more volatile compounds, followed by a gradual increase in temperature to elute the less volatile octadecadienols. nist.gov

The choice of capillary column is also critical. Columns with a non-polar stationary phase, such as those with 5% phenyl-methylpolysiloxane (e.g., HP-5MS), are commonly used for the analysis of fatty acid derivatives. nist.gov The dimensions of the column, including its length, internal diameter, and film thickness, also influence the separation efficiency. athenaeumpub.comresearchgate.net

For the analysis of octadecadienols, which are long-chain alcohols, derivatization is often employed to increase their volatility and improve their chromatographic behavior. A common derivatization technique is silylation, where the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether. researchgate.net This process can be optimized by considering the derivatizing reagent, reaction time, and temperature. researchgate.net

The following table summarizes typical GC-MS parameters that can be optimized for the analysis of octadecadienols and related compounds.

| Parameter | Typical Range/Value | Purpose |

| Injector Temperature | 250 - 310 °C | Ensures rapid volatilization of the sample. ufba.brresearchgate.net |

| Oven Temperature Program | Initial Temp: 60-80 °C, Ramp: 5-30 °C/min, Final Temp: 250-300 °C | Controls the separation of compounds based on their boiling points. ufba.brnist.gov |

| Carrier Gas (Helium) Flow Rate | 1.0 - 1.5 mL/min | Affects the efficiency of the separation and analysis time. researchgate.net |

| Capillary Column | 30 m length, 0.25 mm ID, 0.25 µm film thickness (e.g., TR-5MS, HP-5MS) | Provides the surface for the separation of analytes. athenaeumpub.comnist.gov |

| MS Interface Temperature | 250 - 280 °C | Prevents condensation of the analytes before entering the mass spectrometer. researchgate.net |

| Mass Scan Range | 35 - 550 m/z | Detects the mass-to-charge ratio of the parent ion and its fragments. researchgate.net |

Electron ionization (EI) is a common ionization technique used in GC-MS. In EI-MS, the analyte molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the compound, which can be used for its identification by comparing it to spectral libraries like the NIST Mass Spectral Library. researchgate.netresearchgate.net

The mass spectrum of an octadecadienol (B8486778) will show a molecular ion peak (M+), corresponding to the mass of the intact molecule, although it may be weak or absent. More prominent are the fragment ions, which provide structural information. For long-chain alcohols, characteristic fragmentation patterns include the loss of a water molecule (M-18) and cleavage of the carbon-carbon bonds adjacent to the oxygen atom.

For the trimethylsilyl (TMS) derivatives of octadecadienols, the fragmentation patterns are often more informative for determining the position of the double bonds. The presence of specific diagnostic ions can help to distinguish between different positional isomers. The interpretation of these complex fragmentation patterns is a key step in the positive identification of this compound and its isomers.

The following table shows some characteristic ions observed in the mass spectra of related octadecadienoic acid methyl esters, which can provide insights into the fragmentation of octadecadienols.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |

| (10E,12Z)-10,12-Octadecadienoic acid methyl ester | C19H34O2 | 294.5 | Data not explicitly available in search results, but general fragmentation patterns of fatty acid methyl esters involve cleavages along the alkyl chain. nih.gov |

| 9,12-Octadecadienoic acid (Z,Z)-, methyl ester | C19H34O2 | 294.5 | The EI mass spectrum shows a peak at m/z 294. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the determination of the precise location of double bonds and the stereochemistry (cis/trans or E/Z configuration) of this compound. Both ¹H NMR and ¹³C NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework. mdpi.com

Accurate assignment of ¹H and ¹³C chemical shifts is crucial for comparing experimental data with calculated values, which can aid in confirming the proposed structure. mdpi.com For complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary to establish the connectivity between protons and carbons.

The stereochemistry of the double bonds can be determined from the coupling constants (J-values) between the vinylic protons in the ¹H NMR spectrum. For a disubstituted double bond, a larger J-value (typically > 12 Hz) is indicative of a trans (E) configuration, while a smaller J-value (typically < 12 Hz) suggests a cis (Z) configuration.

Quantum mechanical calculations of NMR chemical shifts, often using Density Functional Theory (DFT), have become a valuable tool for assigning the correct stereoisomer of complex natural products. mdpi.com By comparing the experimentally obtained NMR data with the calculated chemical shifts for all possible stereoisomers, the most likely structure can be identified. mdpi.com

The following table lists the IUPAC names and stereochemical descriptors for various octadecadienol and related compounds, highlighting the importance of stereochemical assignment.

| Compound Name | Stereochemical Descriptor |

| (Z,Z)-9,12-Octadecadien-1-ol | (Z,Z) |

| (10E,12Z)-octadeca-10,12-dienoic acid | (10E,12Z) |

| (10E,12E)-octadeca-10,12-dienoic acid | (10E,12E) |

| (Z)-3,7-Dimethyl-2,6-octadien-1-ol | (Z) |

Exploration of Octadeca 10,12 Dien 1 Ol Derivatives and Analogues in Research

Synthesis and Characterization of Esters and other Functionalized Derivatives (e.g., Acetates)

The functionalization of Octadeca-10,12-dien-1-ol at its terminal alcohol group is a key strategy for creating derivatives with altered properties. This includes oxidation to form the corresponding carboxylic acid and esterification to produce esters like acetates.

One of the primary functionalization methods is the oxidation of the primary alcohol. For instance, (Z,Z)-octadeca-10,12-dienol can be oxidized to (Z,Z)-octadeca-10,12-dienoic acid. A common method for this transformation involves using Jones reagent (CrO₃ in sulfuric acid) in an acetone (B3395972) solvent at low temperatures (e.g., 0°C). The progress of the reaction can be monitored by the color change from reddish-brown to green. Following the reaction, the product is typically extracted from the aqueous layer using a solvent like diethyl ether.

Another significant class of derivatives is esters, such as acetates. While specific synthesis details for octadeca-10,12-dien-1-yl acetate (B1210297) are not extensively documented in readily available literature, the synthesis of acetate esters for isomeric compounds like (9Z,12Z)-octadeca-9,12-dien-1-ol (linoleyl alcohol) is well-established. These syntheses typically involve the reaction of the alcohol with an acetylating agent. The resulting acetate, such as octadeca-9,12-dien-1-yl acetate, is characterized by its distinct molecular formula (C₂₀H₃₆O₂) and molecular weight (308.50 g/mol ).

The characterization of these derivatives is crucial for confirming their structure and purity. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for identifying the compounds and their fragments. For example, the mass spectrum of a synthesized (Z,Z)-octadeca-10,12-dienol derivative showed a molecular ion peak (M+) and characteristic fragment ions that confirm its structure. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for elucidating the precise arrangement of atoms and the stereochemistry of the double bonds.

Rational Design and Synthesis of Structural Analogues for Specific Research Applications

The rational design of structural analogues of this compound and related compounds is a sophisticated approach used to develop molecules with specific biological activities. This process involves making targeted modifications to the parent structure to enhance potency, selectivity, or other desired properties.

A pertinent example can be seen in the research on related 18-carbon fatty acids, such as (E)-9-Oxooctadec-10-en-12-ynoic acid. Analogues of this compound have been designed and synthesized to investigate their effects on biological processes like glucose uptake. The general method for creating these analogues involves amide coupling reactions. To a solution of the parent acid, a coupling agent like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) are added, followed by the desired amine. This reaction creates a library of amide analogues with varying substituents.

The synthesized analogues are then purified, often using semi-preparative column chromatography, and their structures are confirmed using techniques like HPLC for purity analysis, ¹H NMR and ¹³C NMR for structural elucidation, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass. nih.gov This systematic approach allows researchers to establish structure-activity relationships (SAR), identifying which parts of the molecule are critical for its biological effects. nih.gov This knowledge can then be applied to design even more potent and specific molecules for research or therapeutic purposes.

In silico Computational Studies of Derivatives and Ligand-Target Interactions

In silico computational methods are increasingly vital in the study of this compound derivatives and their interactions with biological targets. These techniques, including molecular docking and molecular dynamics, provide insights into the binding mechanisms and affinities of these ligands at a molecular level.

Molecular Docking against Biological Targets (e.g., Cancer Biomarkers)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been applied to isomers of this compound to explore their potential as anticancer agents.

In one study, the (9Z,12Z)-isomer of octadecadien-1-ol was docked against several cancer-related protein targets. mdpi.com The study revealed that the compound exhibited good binding energies against targets such as 3NMQ, 2RCW, 3CRY, 1BIX, and 2VCJ. mdpi.com For the target 3NMQ, the docking analysis showed that the interaction was stabilized by van der Waals forces with a number of amino acid residues (PHE22, ASN51, ALA52, ALA55, ASP93, GLY97, MET98, LEU103, LEU107, ALA111, PHE138, TYR139, VAL150, TRP162, THR184, and VAL186) and through hydrogen bonding with the ILE96 residue. mdpi.com

Similarly, related molecules like 9,12-Octadecadienoic acid have been docked against the anti-cancer target caspase-3, an enzyme central to apoptosis. Such studies suggest that these fatty acid derivatives can inhibit the enzyme, which is a promising strategy for cancer drug discovery. nih.gov The ethyl ester of the (9Z,12Z)-isomer has also been investigated through docking against cancer biomarkers like BCL-2, EGFR, and HER2. nih.gov These in silico findings are crucial for prioritizing compounds for further experimental testing.

Table 1: In silico Docking of (9Z,12Z)-Octadecadien-1-ol against Cancer Targets This table is interactive. You can sort and filter the data.

| Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Predicted Dissociation Constant (pM) |

|---|---|---|

| 3NMQ | 6.07 | 35,532,928.0 |

| 2RCW | 5.86 | 50,991,184.0 |

| 3CRY | 5.38 | 113,677,552.0 |

| 1BIX | 5.27 | 136,407,968.0 |

| 2VCJ | 5.20 | 154,554,784.0 |

Data sourced from a study on GC/MS identified compounds from Scytonema sp. mdpi.com

Conformational Analysis and Molecular Dynamics for Ligand-Protein Interaction Profiling

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability and dynamics of the ligand-protein complex over time. nih.gov MD simulations provide a more detailed picture of the conformational changes in both the ligand and the protein upon binding.

These findings are significant as they suggest that the specific geometry of the conjugated double bonds in molecules like this compound can influence their conformation and interaction within a lipid membrane environment. acs.org This, in turn, can affect how they interact with membrane-bound proteins. MD simulations help to refine the static picture provided by molecular docking, offering insights into the dynamic nature of the ligand-receptor interactions and the stability of the complex, which is crucial for drug discovery and understanding biological mechanisms. nih.govnih.gov

Investigation of Related Octadecadienoic Acids as Chemical Probes (e.g., (10E,12Z)-octadeca-10,12-dienoic acid)

Octadecadienoic acids, the carboxylic acid counterparts to octadecadienols, are extensively studied as chemical probes to investigate a wide range of biological processes. The (10E,12Z)-octadeca-10,12-dienoic acid is a prominent isomer of conjugated linoleic acid (CLA) and serves as a key tool in metabolic research. nih.gov

These compounds are found naturally, for instance, (10E,12Z)-octadeca-10,12-dienoic acid has been identified in plants like Colocasia esculenta. nih.gov In research, pure isomers are used to dissect the isomer-specific biological effects of CLA. For example, the trans-10, cis-12 isomer is noted for its effects on reducing body fat, while the cis-9, trans-11 isomer is more associated with anticarcinogenic properties. acs.org

A study on 9-oxo-10(E),12(E)-octadecadienoic acid, a derivative found in tomatoes, identified it as a potent agonist for peroxisome proliferator-activated receptor α (PPARα). This receptor is a major target for drugs aimed at correcting lipid metabolism abnormalities. The study showed that this specific octadecadienoic acid derivative could significantly increase the expression of PPARα target genes involved in fatty acid oxidation and inhibit triglyceride accumulation in hepatocytes. This demonstrates the utility of these molecules as chemical probes to identify and characterize the function of nuclear receptors and other biological targets.

Synthesis and Characterization of Conjugated Linoleic Acid (CLA) Isomers

The synthesis and characterization of specific conjugated linoleic acid (CLA) isomers are fundamental to research in this area, as the biological effects are often isomer-dependent. Both chemical and biological synthesis methods are employed to produce pure CLA isomers.

Chemical Synthesis: A common method for producing a mixture of CLA isomers is the alkaline isomerization of linoleic acid. This can be achieved by refluxing linoleic acid with potassium hydroxide (B78521) (KOH) in a solvent like 1-butanol. To obtain pure isomers from the resulting mixture, enzymatic methods can be used. For example, lipase (B570770) from Aspergillus niger shows a preference for the 9Z,11E isomer, allowing for the separation of the 10E,12Z isomer via stereoselective esterification.

A more targeted synthesis for (Z,Z)-octadeca-10,12-dienoic acid has also been developed. This multi-step process involves coupling (Z)-1-bromohept-1-ene with a protected undec-10-yne-1-ol. The resulting enyne system undergoes stereoselective hydrogenation of the triple bond, followed by deprotection of the alcohol and subsequent oxidation to the carboxylic acid. acs.orgresearchgate.net

Biological Synthesis: In nature, CLA isomers are formed by various bacteria. For instance, Butyrivibrio fibrisolvens and Clostridium proteoclasticum in the rumen of sheep can produce rumenic acid (cis-9, trans-11-CLA). acs.org Other bacteria, like Propionibacterium acnes, can synthesize trans-10, cis-12-CLA. acs.org Food-derived lactobacilli, such as Lactobacillus plantarum, are also capable of converting linoleic acid into CLA, offering potential for the development of functional foods.

Characterization: The characterization of synthesized CLA isomers is essential to ensure their purity and to identify the specific geometry and position of the double bonds. A combination of analytical techniques is typically used:

Gas Chromatography (GC): Used to separate the different isomers.

Mass Spectrometry (MS): Used to identify the molecular weight and fragmentation patterns.

Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC): A powerful technique for separating geometric isomers.

NMR Spectroscopy: Provides detailed structural information, including the configuration of the double bonds.

Biosynthetic and Enzymatic Interconversions with Related Fatty Acids

The biosynthesis of this compound, a conjugated fatty alcohol, is intricately linked to the broader pathways of fatty acid metabolism, particularly those established for insect sex pheromones. The formation of this compound involves a series of enzymatic modifications of common fatty acid precursors, primarily through the action of desaturases and reductases.

The biosynthetic route to this compound is understood to begin with standard fatty acid synthesis, yielding saturated fatty acids like stearic acid (18:0). From this foundation, a sequence of desaturation and reduction steps creates the final conjugated alcohol. The key enzymatic players in this transformation are fatty acid desaturases (FADs) and fatty acyl-CoA reductases (FARs). d-nb.infonih.gov

Formation of the Conjugated Diene System:

The crucial step in the biosynthesis is the creation of the conjugated double bond system at the 10th and 12th carbon positions. This is accomplished by specialized desaturase enzymes. While a desaturase specific to creating a 10,12-conjugated system in an 18-carbon chain has not been definitively isolated, strong evidence from related insect systems suggests the involvement of a multi-functional desaturase.

For instance, in the biosynthesis of the C16 pheromone bombykol, a single desaturase enzyme is responsible for two consecutive desaturation steps to form a conjugated diene. d-nb.info Similarly, research on the beet armyworm, Spodoptera exigua, has identified a desaturase, SexiDES5, which exhibits dual Δ11 and Δ12 desaturation activity. This enzyme can act on a C14 fatty acid precursor to create a conjugated diene system. nih.gov It is hypothesized that a homologous enzyme acts on an 18-carbon precursor, such as oleic acid (cis-9-octadecenoic acid) or linoleic acid (cis-9, cis-12-octadecadienoic acid), to generate the octadeca-10,12-dienoic acid precursor. d-nb.infonih.gov

The proposed pathway involves the conversion of linoleic acid, a common C18 polyunsaturated fatty acid, to its conjugated isomer, octadeca-10,12-dienoic acid. This interconversion is catalyzed by an enzyme with linoleic acid isomerase activity, or a desaturase capable of shifting an existing double bond to form a conjugated system.

Reduction to the Fatty Alcohol:

Once the precursor, octadeca-10,12-dienoyl-CoA, is formed, the final step is the reduction of the carboxylic acid group to an alcohol. This reaction is catalyzed by fatty acyl-CoA reductases (FARs). nih.gov These enzymes are a key component in the biosynthesis of most moth sex pheromones, converting the fatty acyl precursors into their corresponding alcohols. d-nb.infonih.gov FARs have been successfully expressed in recombinant systems and have shown the ability to produce fatty alcohols from their corresponding acyl-CoA precursors. frontiersin.org

The general mechanism for FARs involves a two-step reduction of the fatty acyl-CoA. First, it is reduced to an aldehyde intermediate, which is then further reduced to the final fatty alcohol. This process requires a reducing agent, typically NADPH.

The interconversion pathways are summarized in the following table:

| Precursor Fatty Acid | Key Enzyme(s) | Intermediate Product | Final Product |

| Linoleic Acid (9,12-Octadecadienoic acid) | Linoleate Isomerase / Δ10/Δ12 Desaturase | Octadeca-10,12-dienoic acid | This compound |

| Oleic Acid (9-Octadecenoic acid) | Δ12 Desaturase | Linoleic Acid | This compound |

| Stearic Acid (Octadecanoic acid) | Δ9 Desaturase | Oleic Acid | This compound |

Enzymatic Interconversions and their Significance:

The enzymes involved in these pathways, particularly the desaturases, often exhibit a degree of plasticity, being able to act on different substrates and produce a variety of products. This enzymatic flexibility is a cornerstone of the chemical diversity seen in insect pheromones. The interconversion between non-conjugated and conjugated fatty acids is a critical branch point in the metabolic pathway, diverting common fatty acids towards specialized signaling molecules.

The study of these biosynthetic and enzymatic interconversions not only provides insight into the production of specific semiochemicals like this compound but also offers potential avenues for the biotechnological production of these valuable compounds. By harnessing the power of these enzymes in engineered microbial systems, it is possible to produce specific fatty alcohols for various applications. frontiersin.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of Octadeca-10,12-dien-1-ol?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) to collect data at low temperatures (e.g., 193 K) to minimize thermal motion artifacts. Refinement should employ full-matrix least-squares methods on , with hydrogen atoms located via difference Fourier maps and refined isotropically. For accurate cell parameter determination, collect ≥9,000 reflections at θ angles between 2.6°–28.4° and refine using integration-based absorption corrections . Validate geometric parameters (bond lengths, angles) against density functional theory (DFT) calculations to confirm structural integrity .

Q. How can hydrogen bonding influence the stability of this compound in solid-state structures?

- Methodological Answer : Identify intermolecular interactions (e.g., O–H⋯N hydrogen bonds) via crystallographic analysis. Use Mercury software to visualize packing diagrams and quantify bond distances (e.g., O–H⋯N ≈ 2.8–3.0 Å). Stabilization energy can be estimated using computational tools like Gaussian at the B3LYP/6-311G(d,p) level to compare hydrogen-bonded and non-bonded conformers. Experimental validation includes thermal analysis (TGA/DSC) to assess melting points and decomposition trends influenced by hydrogen bonding .

Q. What techniques are used to analyze conformational stress in unsaturated aliphatic chains?

- Methodological Answer : Measure torsion angles (e.g., C7–C8–C9–C10) using SC-XRD. Compare experimental values with idealized geometries (e.g., 180° for trans conformers) to identify deviations >30°, indicative of steric strain. Pair with molecular mechanics simulations (e.g., MMFF94 force field) to model strain energy. For dynamic analysis, use NMR coupling constants to assess rotamer populations in solution .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for dienol conformers?

- Methodological Answer : Perform sensitivity analysis by varying computational parameters (e.g., basis sets, solvation models). Cross-validate using multiple methods: SC-XRD for solid-state conformers, NOESY NMR for solution-state populations, and gas-phase electron diffraction for isolated molecules. Apply Bayesian statistics to quantify uncertainties in both experimental and computational datasets. For systematic discrepancies, re-examine force field parameterization or consider alternative DFT functionals (e.g., ωB97X-D for dispersion corrections) .

Q. How to design experiments to assess the impact of molecular geometry on biological activity?

- Methodological Answer : Synthesize stereoisomers (e.g., E/Z dienes) and compare their activity in assays (e.g., PPARα activation). Use molecular docking (AutoDock Vina) to correlate binding affinities with torsional strain metrics. For in vitro studies, employ LC-MS to quantify metabolite profiles linked to geometric isomerism. Statistical analysis (ANOVA) can isolate structural contributors to bioactivity .

Q. What strategies optimize crystallization conditions for unsaturated alcohols like this compound?

- Methodological Answer : Screen solvents (e.g., hexane/ethyl acetate mixtures) via vapor diffusion or slow cooling. Use additives (e.g., selenocyanate derivatives) to induce nucleation. Monitor crystal growth under polarized light and characterize space groups (e.g., monoclinic ) via SC-XRD. Refine conditions by adjusting supersaturation ratios and temperature gradients, referencing successful protocols for selenium analogs .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.